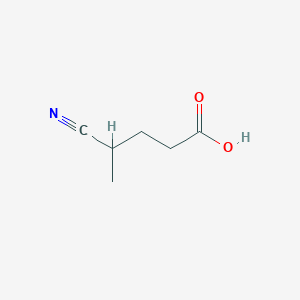

4-cyanopentanoic Acid

Description

Properties

IUPAC Name |

4-cyanopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(4-7)2-3-6(8)9/h5H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUKRHLZDVJJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347360 | |

| Record name | 4-Cyanopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23886-52-4 | |

| Record name | 4-Cyanopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-4-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyanopentanoic Acid from 2-Methylglutaronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-cyanopentanoic acid from 2-methylglutaronitrile (B1199711), with a primary focus on the highly regioselective enzymatic pathway. The document details the biocatalytic approach using nitrilase from Acidovorax facilis 72W, including enzyme immobilization, reaction optimization, and product purification. A comparative analysis with traditional chemical hydrolysis methods is also presented, highlighting the advantages of the enzymatic route in achieving high yields of the desired product. This guide includes detailed experimental protocols, quantitative data summarized in tabular format, and process diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a nitrile and a carboxylic acid group, allows for diverse chemical modifications. The selective synthesis of this compound from the readily available starting material, 2-methylglutaronitrile, presents a significant chemical challenge due to the presence of two nitrile groups. While traditional chemical hydrolysis methods often lack the required selectivity, enzymatic synthesis has emerged as a highly efficient and specific alternative.

This guide focuses on the state-of-the-art biocatalytic synthesis that employs a nitrilase enzyme to selectively hydrolyze the terminal nitrile group of 2-methylglutaronitrile. This enzymatic approach offers significant advantages, including high regioselectivity, mild reaction conditions, and high product yields, making it an attractive method for industrial applications.

Synthesis Pathways

The conversion of 2-methylglutaronitrile to this compound can be approached through two primary routes: enzymatic hydrolysis and chemical hydrolysis.

Enzymatic Synthesis: A Regioselective Approach

The enzymatic synthesis of this compound from 2-methylglutaronitrile is a highly regioselective process that utilizes a nitrilase enzyme. The preferred biocatalyst for this transformation is the nitrilase from Acidovorax facilis 72W, which has been shown to selectively hydrolyze the ω-nitrile group of α,ω-dinitriles.[1] This enzymatic reaction is characterized by high yields and minimal byproduct formation.

A key challenge in this enzymatic process is the potential for a side reaction catalyzed by a nitrile hydratase, which can lead to the formation of the undesired byproduct, 2-methylglutaric acid. To mitigate this, a heat-treatment step can be employed to selectively deactivate the nitrile hydratase activity without significantly affecting the desired nitrilase activity.[1]

The overall enzymatic reaction is as follows:

Caption: Enzymatic conversion of 2-methylglutaronitrile.

Chemical Synthesis: A Non-Selective Alternative

Conventional chemical hydrolysis of nitriles typically involves the use of strong acids or bases at elevated temperatures.[2] However, in the case of 2-methylglutaronitrile, these methods generally lack regioselectivity, leading to the hydrolysis of both nitrile groups and resulting in the formation of 2-methylglutaric acid as the major product.[1]

For instance, the hydrolysis of 2-methylglutaronitrile with a 20% sodium hydroxide (B78521) solution at 50°C, followed by acidification, yields 2-methylglutaric acid.[1] While this method is effective for producing the dicarboxylic acid, it is not suitable for the selective synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the enzymatic synthesis of this compound.

Table 1: Reaction Conditions for Enzymatic Synthesis

| Parameter | Optimal Range | Preferred Value | Reference |

| Temperature | 0 - 60 °C | 30 - 50 °C | [1][3] |

| pH | 5.0 - 10.0 | 7.0 | [1][3] |

| Biocatalyst | Acidovorax facilis 72W nitrilase | Immobilized cells | [1] |

Table 2: Performance Metrics of the Enzymatic Synthesis

| Metric | Value | Reference |

| Yield of this compound | ~98.5% | [1] |

| Yield of 2-Methylglutaric Acid | ~1.5% | [1] |

| Reaction Rate | 64 - 236 mM/h | [1] |

| Final Product Concentration | up to 200 g/L (1550 mM) |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol details the synthesis of this compound using immobilized Acidovorax facilis 72W cells.

-

Acidovorax facilis 72W cells

-

Sodium alginate

-

Calcium chloride

-

Polyethylenimine (PEI)

-

2-Methylglutaronitrile

-

Hydrochloric acid

-

Sodium chloride

-

Ethyl acetate

-

Magnesium sulfate

-

Bioreactor or stirred tank reactor

-

Peristaltic pump

-

pH meter and controller

-

Temperature controller

-

Filtration apparatus

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Caption: Workflow for the enzymatic synthesis of this compound.

-

Biocatalyst Preparation:

-

Cultivate Acidovorax facilis 72W cells according to standard microbiological procedures.

-

(Optional) Heat-treat the cell suspension to selectively deactivate nitrile hydratase activity.

-

Prepare a sodium alginate solution and mix it with the cell suspension.

-

Extrude the mixture dropwise into a calcium chloride solution to form calcium alginate beads, thus immobilizing the cells.

-

Treat the beads with glutaraldehyde followed by polyethylenimine to cross-link the alginate matrix and enhance catalyst stability.

-

-

Enzymatic Hydrolysis:

-

Introduce the immobilized biocatalyst into a bioreactor containing an aqueous solution of 2-methylglutaronitrile.

-

Maintain the reaction temperature at 30-50°C and the pH at 7.0.

-

Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC to determine the concentrations of 2-methylglutaronitrile, this compound, and 2-methylglutaric acid.

-

-

Product Purification:

-

Once the reaction is complete, separate the immobilized biocatalyst from the reaction mixture by filtration. The catalyst can be washed and reused for subsequent batches.

-

Adjust the pH of the reaction mixture to 2.0-2.5 with concentrated hydrochloric acid.

-

Saturate the acidic solution with sodium chloride to decrease the solubility of the product.

-

Extract the this compound into an organic solvent such as ethyl acetate.

-

Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Chemical Synthesis of 2-Methylglutaric Acid (for comparison)

This protocol describes the non-selective hydrolysis of 2-methylglutaronitrile to 2-methylglutaric acid.

-

2-Methylglutaronitrile

-

20% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Standard laboratory glassware for reflux and extraction

-

Combine 2-methylglutaronitrile with a 20% aqueous solution of sodium hydroxide.

-

Heat the mixture at 50°C under reflux until the hydrolysis is complete (monitoring by techniques such as TLC or GC-MS is recommended).

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to precipitate the 2-methylglutaric acid.

-

Isolate the product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to monitor the reaction progress and determine the purity of the final product. A suitable method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water (with a buffer such as phosphate (B84403) or acetate) and UV detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a multiplet for the methine proton adjacent to the methyl group and the nitrile, multiplets for the methylene (B1212753) protons, and a singlet for the carboxylic acid proton. The methyl group would appear as a doublet.

-

¹³C NMR: Resonances for the nitrile carbon, the carbonyl carbon of the carboxylic acid, the methine carbon, the methylene carbons, and the methyl carbon are expected.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N stretch) and the carboxylic acid group (O-H and C=O stretches) should be present.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The enzymatic synthesis of this compound from 2-methylglutaronitrile using Acidovorax facilis nitrilase offers a highly efficient and regioselective route to this valuable chemical intermediate. The use of an immobilized biocatalyst allows for easy separation and reuse, making the process economically viable and environmentally friendly. In contrast, traditional chemical hydrolysis methods lack the necessary selectivity, primarily yielding the diacid byproduct. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement and optimize this synthesis in their laboratories. The high yield and purity of the product obtained through the enzymatic pathway underscore the power of biocatalysis in modern organic synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Cyanopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-cyanopentanoic acid (CAS RN: 23886-52-4). Due to a notable lack of experimentally determined data in publicly available literature, this document primarily presents high-quality predicted values and outlines detailed experimental protocols for their empirical determination. This guide is intended to serve as a valuable resource for professionals in research, development, and quality control.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is not available, predicted values from reliable computational models are provided.

| Property | Value | Data Type | Source |

| Molecular Formula | C₆H₉NO₂ | - | - |

| Molecular Weight | 127.14 g/mol | Calculated | PubChem[1] |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| pKa | ~4.0 - 5.0 | Predicted | General for carboxylic acids[2] |

| Aqueous Solubility | Sparingly soluble | Qualitative | Inferred from synthesis protocols[3] |

| LogP (Octanol-Water Partition Coefficient) | 0.3 | Predicted | PubChem[1] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 2-methylglutaronitrile. A patented process describes the use of a nitrilase enzyme for this conversion in an aqueous solution[3]. The product, this compound, can be isolated by adjusting the pH of the reaction mixture to between 2.0 and 2.5 with concentrated HCl, saturating the solution with sodium chloride, and then extracting the product with an organic solvent such as ethyl acetate, ethyl ether, or dichloromethane[3]. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product[3].

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

For liquid compounds, the boiling point can be determined using a micro-boiling point apparatus or by distillation. As this compound is expected to be a solid or high-boiling liquid at room temperature, distillation would be the preferred method if it is a liquid.

Procedure (Distillation):

-

A small quantity of this compound is placed in a distillation flask with a few boiling chips.

-

The distillation apparatus is assembled, including a condenser and a collection flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Procedure:

-

A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in water.

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the saturated aqueous solution is determined by a suitable analytical method, such as HPLC or titration.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then centrifuged to separate the layers.

-

The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways or possesses significant biological activity. It is primarily utilized as a chemical intermediate in the synthesis of other molecules, particularly in the field of polymer chemistry where its derivatives are used as initiators or chain transfer agents in controlled radical polymerization techniques.

Visualizations

The following diagrams illustrate the logical workflow for the determination of the physicochemical properties of this compound.

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

Caption: Experimental workflow for the determination of pKa by potentiometric titration.

References

In-Depth Technical Guide to 4-Cyanopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-cyanopentanoic acid, a versatile bifunctional molecule. It covers its chemical and physical properties, synthesis, spectral data, and its applications as a chemical intermediate, particularly in the pharmaceutical and polymer industries.

Core Identifiers and Properties

This compound, also known as 4-cyano-4-methylbutanoic acid, is a carboxylic acid containing a nitrile group. This dual functionality makes it a valuable building block in organic synthesis.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the melting and boiling points of this compound are not widely reported. The values presented are a combination of reported and computed data.

| Property | Value | Source |

| CAS Number | 23886-52-4 | [1] |

| Molecular Formula | C₆H₉NO₂ | [2] |

| Molecular Weight | 127.14 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Density | N/A | [1] |

| Boiling Point | N/A | [1] |

| Melting Point | N/A | [1] |

| Polar Surface Area | 61.09 Ų | [1] |

| LogP | 1.01088 | [1] |

| InChIKey | XRUKRHLZDVJJSX-UHFFFAOYSA-N | [1] |

| SMILES | CC(C#N)CCC(=O)O | [1] |

Synthesis of this compound

A notable and efficient method for the preparation of this compound is through the enzymatic hydrolysis of 2-methylglutaronitrile (B1199711). This process utilizes a nitrilase catalyst, offering high regioselectivity and yield.[3]

Experimental Protocol: Enzymatic Synthesis from 2-Methylglutaronitrile[3]

This protocol is based on the process described in U.S. Patent 6,551,804 B2.[3]

1. Catalyst Preparation:

-

An enzyme catalyst with nitrilase activity, such as from Acidovorax facilis 72W, is employed.

-

The microbial cells are often immobilized in a polymer matrix like calcium alginate to enhance stability and reusability.

-

A heat-treatment step (e.g., 35-70°C for 10-120 minutes) can be applied to the enzyme catalyst to deactivate any undesirable nitrile hydratase activity, thereby favoring the direct conversion to the carboxylic acid.[3]

2. Hydrolysis Reaction:

-

The immobilized enzyme catalyst is introduced into an aqueous solution of 2-methylglutaronitrile.

-

The reaction proceeds under controlled pH and temperature conditions, converting one of the two nitrile groups in 2-methylglutaronitrile into a carboxylic acid ammonium (B1175870) salt.

-

The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the substrate and the product.[3]

3. Product Isolation:

-

Upon completion of the reaction, the catalyst is separated from the product mixture by filtration.

-

The pH of the filtrate is adjusted to between 2.0 and 2.5 using a strong acid like concentrated HCl.

-

The solution is saturated with a salt, such as sodium chloride, to decrease the solubility of the product.

-

This compound is then extracted using a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

-

The combined organic extracts are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the final product, typically with high purity (98-99%).[3]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature allows for sequential or orthogonal reactions at the carboxylic acid and nitrile moieties.

-

Precursor for Solvents and Polymers: It is a key substrate in the one-step chemical process for the commercial preparation of 1,5-dimethyl-2-piperidone, a versatile industrial solvent.[3]

-

Component in Polymer Chemistry: Although often confused with its derivatives, the core structure of this compound is fundamental to several important reagents in polymer science. For instance, it is a component of 4,4'-Azobis(this compound) (ACPA), a widely used water-soluble free radical initiator, and various RAFT (Reversible Addition-Fragmentation chain Transfer) agents like this compound dithiobenzoate (CPADB), which are instrumental in controlled radical polymerization.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization of this compound. Below are the expected features in its various spectra based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. In the ¹H-NMR spectra of derivatives like this compound dithiobenzoate, the signals for the methylene (B1212753) protons of the cyanopentanoic acid fragment typically appear in the range of 2.5 – 3.0 ppm, while the methyl group protons are observed around 2 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Key expected chemical shifts include:

-

Carboxylic acid carbon (C=O): ~170-185 ppm

-

Nitrile carbon (C≡N): ~115-125 ppm

-

Aliphatic carbons: ~15-40 ppm

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the absorption bands of its functional groups:

-

O-H stretch (from carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (from carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹

-

C≡N stretch (from nitrile): A medium intensity, sharp peak around 2240-2260 cm⁻¹

-

C-H stretches (aliphatic): Below 3000 cm⁻¹

Mass Spectrometry

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed at an m/z of 127. The fragmentation pattern would likely involve the loss of characteristic neutral fragments:

-

Loss of COOH (m/z 45): Leading to a fragment at m/z 82.

-

Loss of H₂O (m/z 18): From the carboxylic acid group.

-

Cleavage adjacent to the nitrile and carbonyl groups.

Logical Workflow and Pathway Diagrams

Synthesis and Application Workflow of this compound

The following diagram illustrates the synthesis of this compound from 2-methylglutaronitrile and its subsequent use as a chemical intermediate.

Caption: Synthesis and application workflow for this compound.

This guide provides a foundational understanding of this compound for professionals in research and development. Its unique properties as a bifunctional molecule underscore its potential in various synthetic applications.

References

Solubility Profile of 4-Cyanopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-cyanopentanoic acid. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on the qualitative solubility profile based on the general properties of short-chain aliphatic carboxylic acids and provides a detailed experimental protocol for determining the precise solubility in various solvents.

Introduction to this compound

This compound, with the CAS number 23886-52-4, is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This structure imparts a degree of polarity, influencing its solubility in different media. The carboxylic acid moiety can engage in hydrogen bonding and deprotonate in basic solutions, while the cyano group adds to the molecule's polarity. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and biological assays.

Qualitative Solubility Profile

Short-chain carboxylic acids (generally those with fewer than five carbon atoms) are typically miscible with water due to their ability to form hydrogen bonds.[1][2][3] As the carbon chain length increases, the hydrophobic character of the molecule becomes more dominant, leading to decreased water solubility.[3] this compound, with a five-carbon backbone, is expected to have limited but measurable solubility in water.

In organic solvents, the principle of "like dissolves like" is the primary determinant of solubility. Polar protic solvents, such as ethanol (B145695) and methanol, are likely to be good solvents for this compound due to their ability to hydrogen bond with the carboxylic acid group. Polar aprotic solvents like acetone (B3395972) and acetonitrile (B52724) should also effectively solvate the molecule. Nonpolar solvents such as toluene (B28343) and hexane (B92381) are expected to be poor solvents for this compound.

The solubility of this compound is expected to be significantly higher in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible literature. The following table is provided as a template for researchers to populate with experimentally determined values using the protocol outlined in the subsequent section. For context, qualitative solubility information for the related compound, 4,4'-Azobis(this compound), is included, noting it is a different molecule.[4][5][6]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Water | 25 | Data not available | Data not available | Expected to be sparingly soluble. |

| Ethanol | 25 | Data not available | Data not available | Expected to be soluble. |

| Methanol | 25 | Data not available | Data not available | Expected to be soluble. |

| Acetone | 25 | Data not available | Data not available | Expected to be soluble. |

| Acetonitrile | 25 | Data not available | Data not available | Expected to be soluble. |

| Toluene | 25 | Data not available | Data not available | Expected to be poorly soluble. |

| Hexane | 25 | Data not available | Data not available | Expected to be poorly soluble. |

| 0.1 M NaOH (aq) | 25 | Data not available | Data not available | Expected to be highly soluble. |

| 4,4'-Azobis(this compound) | ||||

| Water (cold) | Practically insoluble | For reference only[5][6] | ||

| Water (hot) | Soluble | For reference only[5][6] | ||

| Methanol | Soluble | For reference only[5][6] | ||

| Toluene | Insoluble | For reference only[5][6] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This section details a comprehensive, step-by-step protocol for the experimental determination of the thermodynamic solubility of this compound. The shake-flask method is a well-established and reliable technique for this purpose.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, hexane, 0.1 M NaOH)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An amount that ensures a solid phase remains after equilibration is crucial.

-

Pipette a known volume of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[7]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable analytical method, such as HPLC or UV-Vis spectroscopy, to quantify the concentration of this compound.[11][12][13]

-

Create a calibration curve by analyzing the standard solutions.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the thermodynamic solubility of a compound.

Conclusion

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4,4'-Azobis(this compound) - Wikipedia [en.wikipedia.org]

- 5. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]

- 6. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. pubs.acs.org [pubs.acs.org]

- 13. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to the Analysis of 4,4'-Azobis(4-cyanopentanoic acid)

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 4,4'-Azobis(4-cyanopentanoic acid)

The synthesis of ACVA typically originates from levulinic acid. The process involves two primary stages: the formation of a hydrazo intermediate, followed by its oxidation to the final azo compound.

Experimental Protocol: Synthesis of ACVA from Levulinic Acid

A common synthetic route involves the reaction of levulinic acid with a cyanide source and hydrazine, followed by oxidation.[1]

Stage 1: Formation of the Hydrazo Intermediate

-

Prepare a solution of cyanovaleric acid or source the material.

-

React the cyanovaleric acid with an azodicarbonyl compound in a suitable solvent.

-

Maintain the reaction mixture at a controlled temperature and pH to facilitate the formation of the azo bond.[2]

Stage 2: Oxidation to 4,4'-Azobis(this compound)

-

Blend the concentrated aqueous solution of the hydrazo intermediate with acetone (B3395972) or a mixture of acetone and water. A preferred volume ratio of acetone to water is between 80:20 and 33:67.[1]

-

Oxidize the hydrazo compound in the acetone-water solution using an oxidizing agent such as chlorine gas. This reaction is preferably carried out at a temperature at or below 30°C.[1]

-

The resulting product can be purified through recrystallization or chromatography to obtain pure ACVA.[2]

Physicochemical Properties and Characterization

ACVA is a white crystalline solid and is utilized as a water-soluble free radical initiator in polymerization reactions.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₄O₄ | [4] |

| Molecular Weight | 280.28 g/mol | [4] |

| Purity | ≥97% | [3] |

| Appearance | White solid | [4] |

Experimental Protocol: Recrystallization for Purification

For purification, 4,4'-azobis(this compound) can be recrystallized from methanol.[5]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra can be obtained using a Bruker AV-400 (400 MHz) or AV-500 (500 MHz) spectrometer with D₂O or DMF-d₇ as the NMR solvent.[5]

Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometric analyses can be performed on a Waters Acquity UPLC i-Class with a QDa performance mass detector with an adjustment-free atmospheric pressure ionization (API) electrospray (ES) interface.[5]

-

Ionization Mode: Positive and negative ions recorded simultaneously.

-

Scan Range: m/z 50 to 1000.

-

Nebulizing/Desolvation Gas: High purity nitrogen (>95%) at 650-700 kPa.

-

Probe Temperature: 600 °C.

-

Source Temperature: 120 °C.

-

Cone Voltage: 10 V.

-

Capillary Voltage: 0.8 kV for both positive and negative ion spectra.[5]

Thermal and Photochemical Decomposition

ACVA is known to undergo thermal decomposition, which is a critical aspect of its function as a polymerization initiator. The decomposition follows first-order kinetics and is highly temperature-dependent.[6]

Decomposition Kinetics

4,4'-azobis(this compound) exists as two diastereomers, racemic-ACPA and meso-ACPA, which decompose at different rates.[7]

| Diastereomer | Solvent | Activation Energy (Ea) | Frequency Factor (A) | 10-hour Half-life (t½) Temperature |

| racemic-ACPA | Aqueous | 132.2 kJ mol⁻¹ | 4.76 × 10¹⁵ s⁻¹ | 65 °C |

| meso-ACPA | Aqueous | 131.7 kJ mol⁻¹ | 2.98 × 10¹⁵ s⁻¹ | 67 °C |

| Both | N,N-dimethylformamide | 134.0 kJ mol⁻¹ | 1.26 × 10¹⁶ s⁻¹ | 63 °C |

The primary product of decomposition in both aqueous and organic media is a ketenimine, formed by C-N coupling of the resulting radicals. In aqueous media, this intermediate is irreversibly trapped as an amide.[7][8]

Experimental Protocol: Thermal Analysis

Thermal characteristics and kinetics can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) can be employed for product analysis during pyrolysis.[8][9]

-

TGA-DTA and ARC: To understand thermal characteristics and kinetics.

-

DSC: To study thermal decomposition kinetics under non-isothermal and isothermal conditions.

-

TGA-FTIR: For analysis of gaseous decomposition products.[8][9]

This technical guide provides a foundational understanding of the synthesis, characterization, and decomposition of 4,4'-azobis(this compound), offering valuable insights for researchers and professionals in related fields. The detailed experimental protocols and data presented herein can serve as a practical reference for laboratory work and further investigation.

References

- 1. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]

- 2. Buy 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 4,4-Azobis(4-cyanovaleric acid) | C12H16N4O4 | CID 92938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Kinetics of thermal decomposition of 4,4′-azobis-(this compound) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(this compound) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Theoretical Analysis of 4-Cyanopentanoic Acid: A Methodological Whitepaper

A comprehensive literature search did not yield specific theoretical or computational studies on the molecular structure of 4-cyanopentanoic acid. Therefore, this guide outlines a standardized methodology for conducting such an analysis, providing a framework for researchers in computational chemistry and drug development. The data presented herein is illustrative, based on expected values for similar molecular structures, and serves as a template for reporting findings from a de novo computational study.

Introduction

This compound is a bifunctional molecule containing both a nitrile and a carboxylic acid group. These functional groups impart specific electronic and structural characteristics that are of interest in various chemical and pharmaceutical contexts. Theoretical studies, primarily using quantum chemical methods, are essential for elucidating the molecule's three-dimensional structure, vibrational properties, and electronic landscape. This information is critical for understanding its reactivity, intermolecular interactions, and potential applications in areas such as polymer chemistry and as a building block in organic synthesis. This document details the standard computational protocols for such a theoretical investigation.

Experimental Protocols: Computational Methodology

The theoretical analysis of this compound's molecular structure would be conducted using computational chemistry software, such as Gaussian, ORCA, or Spartan. The primary method employed would be Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

1. Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is achieved through a geometry optimization procedure. A common and reliable level of theory for this purpose is the B3LYP functional with the 6-31G(d) basis set. The optimization process adjusts the positions of the atoms to find a minimum on the potential energy surface.

2. Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

It provides the theoretical infrared (IR) and Raman vibrational spectra, which can be compared with experimental data if available. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values.

3. Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure, including hybridization and charge distribution.

Data Presentation: Hypothetical Molecular Parameters

The following tables present illustrative quantitative data that would be obtained from a DFT (B3LYP/6-31G(d)) calculation on this compound. This data is for demonstrative purposes only.

Table 1: Selected Optimized Bond Lengths

| Bond | Hypothetical Bond Length (Å) |

| C≡N | 1.15 |

| C-C (cyano group) | 1.47 |

| C-C (alkyl chain) | 1.53 - 1.54 |

| C=O (carbonyl) | 1.21 |

| C-O (hydroxyl) | 1.36 |

| O-H | 0.97 |

Table 2: Selected Optimized Bond Angles

| Angle | Hypothetical Bond Angle (°) |

| C-C≡N | 179.0 |

| C-C-C (alkyl chain) | 110.0 - 112.0 |

| O=C-O | 125.0 |

| C-O-H | 108.0 |

Table 3: Selected Calculated Vibrational Frequencies

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹, scaled) |

| O-H stretch | 3550 |

| C-H stretch (alkyl) | 2900 - 3000 |

| C≡N stretch | 2250 |

| C=O stretch | 1750 |

| C-O stretch | 1300 |

| C-N stretch | 1200 |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical study of this compound's molecular structure.

Conclusion

While no specific theoretical studies on this compound have been published to date, the methodology for such an investigation is well-established. A computational approach using Density Functional Theory would provide valuable insights into its molecular structure, vibrational spectra, and electronic properties. The resulting data, presented in a structured format, would be highly beneficial for researchers in drug development and materials science, enabling a deeper understanding of the molecule's behavior and potential applications. The framework presented in this whitepaper can serve as a guide for initiating and reporting such a study.

The Genesis of a Specialty Chemical: A Technical History of 4-Cyanopentanoic Acid

For Immediate Release

This technical guide delves into the discovery and history of 4-cyanopentanoic acid, a significant molecule in polymer chemistry and biocatalysis. While the precise moment of its initial discovery and first synthesis remains elusive in currently accessible literature, its modern development showcases a fascinating interplay between chemical synthesis and enzymatic processes, driven by its utility in advanced material science.

A Molecule of Modern Significance

This compound, also known by its alternative name γ-cyanovaleric acid, has carved a niche for itself primarily as a precursor to key compounds in polymer synthesis. Its structure, featuring both a nitrile and a carboxylic acid functional group, provides a versatile platform for chemical modification. This has led to its use in the synthesis of specialized chemicals, most notably as a component of initiators and chain transfer agents for controlled radical polymerization techniques.

Biocatalysis: A Modern Approach to Synthesis

A significant chapter in the history of this compound production is its synthesis through biocatalysis. A patented process outlines a method for producing the compound from 2-methylglutaronitrile (B1199711) using an enzyme catalyst with nitrilase activity.[1] This enzymatic approach offers a high degree of regioselectivity, directly converting the nitrile to the corresponding carboxylic acid.[1]

The process detailed in the patent involves the use of the microorganism Acidovorax facilis 72W, which possesses the desired nitrilase.[1] A critical step in this biocatalytic method is the heat treatment of the microbial cells to deactivate an undesirable nitrile hydratase activity, which would otherwise lead to the formation of byproducts.[1] This chemoenzymatic strategy highlights a modern trend in chemical manufacturing that emphasizes green chemistry principles by utilizing biological systems to achieve specific and efficient chemical transformations.

Experimental Protocol: Biocatalytic Synthesis of this compound[1]

1. Enzyme Catalyst Preparation:

-

A suspension of Acidovorax facilis 72W cells is prepared in a sodium acetate (B1210297) buffer (0.15 M, pH 7.0).

-

The cell suspension is subjected to heat treatment at 50°C for 15 minutes to selectively deactivate nitrile hydratase activity.

-

The treated cells are then cooled to 25°C.

2. Immobilization of Enzyme:

-

A solution of sodium alginate in water is prepared by heating to 75-80°C.

-

The solution is cooled to 25°C, and the heat-treated cell suspension is added with stirring.

-

The resulting cell/alginate mixture is added dropwise to a calcium acetate buffer (0.20 M, pH 7.0) to form immobilized enzyme beads.

-

The beads are further crosslinked using glutaraldehyde (B144438) and polyethylenimine to enhance stability.

3. Biocatalytic Conversion:

-

The immobilized enzyme beads are introduced into an aqueous reaction mixture containing 2-methylglutaronitrile.

-

The reaction is carried out at a controlled pH and temperature.

-

The progress of the reaction is monitored by HPLC to determine the concentration of this compound.

4. Product Isolation:

-

Upon completion of the reaction, the enzyme catalyst is removed by filtration.

-

The pH of the reaction mixture is adjusted to 2.0-2.5 with concentrated HCl.

-

The solution is saturated with sodium chloride.

-

This compound is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried, and the solvent is removed to yield the final product.

The following table summarizes key quantitative data from a representative biocatalytic synthesis.[1]

| Parameter | Value |

| Substrate | 2-Methylglutaronitrile |

| Enzyme | Nitrilase from Acidovorax facilis 72W |

| Rate of Production | 193 - 236 mM/h |

| Typical Yield | 98.5% |

Role in Advanced Polymer Synthesis

While the direct applications of this compound are limited, its derivatives are instrumental in modern polymer chemistry. It serves as a key starting material for the synthesis of 4,4'-Azobis(this compound) (ACVA) , a widely used water-soluble azo initiator for free-radical polymerization.

Furthermore, this compound is a precursor to This compound dithiobenzoate (CPADB) , a chain transfer agent employed in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

The synthesis of CPADB from 4,4'-azobis(this compound) involves a reaction with di(thiobenzoyl) disulfide.[2] This transformation underscores the importance of this compound as a foundational building block for creating the complex architectures required for advanced polymer materials.

Logical Relationship of Synthesis

Caption: Synthetic relationships of this compound.

Conclusion

The history of this compound, as it is currently understood, is largely a story of modern chemical innovation. While its initial discovery remains to be fully elucidated, its importance in contemporary science and technology is clear. The development of a sophisticated biocatalytic route for its synthesis and its crucial role as a precursor to essential polymerization reagents demonstrate its value to researchers and professionals in drug development and material science. The journey of this compound is a testament to the ongoing evolution of chemical synthesis, where efficiency, selectivity, and sustainability are paramount.

References

Spectroscopic Profile of 4-Cyanopentanoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-cyanopentanoic acid, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values from validated computational models and analysis of structurally related compounds. This approach provides a robust and scientifically grounded spectroscopic profile.

Chemical Structure

The chemical structure of this compound is presented below, as obtained from the PubChem database.[1] This structure forms the basis for the prediction and interpretation of the spectroscopic data.

Structure:

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | COOH |

| ~2.80 | Sextet | 1H | CH(CN) |

| ~2.45 | Triplet | 2H | CH2COOH |

| ~2.00 | Multiplet | 2H | CH2CH2COOH |

| ~1.40 | Doublet | 3H | CH3 |

Note: Predicted data is based on computational models and may vary slightly from experimental values. The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (ppm) | Carbon Assignment |

| ~178 | COOH |

| ~120 | CN |

| ~35 | CH2COOH |

| ~30 | CH2CH2COOH |

| ~28 | CH(CN) |

| ~20 | CH3 |

Note: Predicted data is based on computational models.

Table 3: Key Infrared (IR) Spectroscopy Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~2250 | Medium | C≡N stretch (Nitrile) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1420 | Medium | O-H bend (Carboxylic Acid) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

Note: Expected absorption ranges are based on standard IR correlation tables and data from analogous structures.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 127 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - CH₃]⁺ |

| 82 | High | [M - COOH]⁺ |

| 68 | Moderate | [M - COOH - CH₂]⁺ |

| 54 | High | [CH₃CH(CN)]⁺ |

| 45 | Moderate | [COOH]⁺ |

Note: Predicted fragmentation patterns are based on typical fragmentation of nitriles and carboxylic acids under electron ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Instrumentation: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to TMS at 0.00 ppm. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.

-

-

Instrumentation: The sample is placed in the sample compartment of an FTIR spectrometer.

-

Data Acquisition: A background spectrum (of air or the clean ATR crystal) is first recorded. The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide on the Thermal Decomposition of 4,4'-Azobis(4-cyanopentanoic acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Azobis(4-cyanopentanoic acid), commonly known as ACVA, is a water-soluble azo initiator widely utilized in radical polymerization and increasingly explored in biomedical applications for drug delivery and bioconjugation.[1] Its efficacy is intrinsically linked to its thermal decomposition characteristics, which generate free radicals. This guide provides a comprehensive technical overview of the thermal decomposition of ACVA, including its kinetics, mechanism, decomposition products, and the experimental protocols used for its characterization.

Introduction

4,4'-Azobis(this compound) is a valuable compound in polymer chemistry and materials science due to its ability to initiate polymerization reactions upon thermal or photochemical stimulation.[1] Its structure, featuring a central azo group (-N=N-), allows for the controlled generation of free radicals.[1] The decomposition process involves the cleavage of the carbon-nitrogen bonds, leading to the liberation of nitrogen gas and the formation of two identical this compound radicals.[1] Understanding the kinetics and mechanism of this decomposition is crucial for its effective application and for ensuring safety, as azo compounds can undergo thermal runaway at elevated temperatures.[2]

Stereoisomers of 4,4'-Azobis(this compound)

It is important to note that 4,4'-azobis(this compound) exists as a mixture of two diastereomers: a racemic form and a meso form.[3][4] These stereoisomers have been shown to decompose at different rates.[4]

Thermal Decomposition Kinetics

The thermal decomposition of 4,4'-azobis(this compound) consistently follows first-order kinetics.[5] The rate of decomposition is highly dependent on temperature and the solvent used.

Table 1: Kinetic Parameters for the Thermal Decomposition of 4,4'-Azobis(this compound) Diastereomers

| Diastereomer | Solvent | Activation Energy (Ea) (kJ mol⁻¹) | Frequency Factor (A) (s⁻¹) | 10-hour Half-life (t½) Temperature (°C) |

| racemic-ACPA | Aqueous Media | 132.2 | 4.76 x 10¹⁵ | 65 |

| meso-ACPA | Aqueous Media | 131.7 | 2.98 x 10¹⁵ | 67 |

| Both | N,N-dimethylformamide (DMF) | 134.0 | 1.26 x 10¹⁶ | 63 |

Data sourced from Moad et al. (2019).[4]

The decomposition rate shows little variation with changes in ionic strength or pH in aqueous solutions.[5]

Decomposition Mechanism and Products

The thermal decomposition of ACVA is initiated by the cleavage of the C-N bonds flanking the azo group, which releases nitrogen gas and produces two this compound radicals.[1][6] The primary product formed from the subsequent C-N coupling of these radicals is a ketenimine.[4] In aqueous environments, this ketenimine is irreversibly trapped, forming an amide.[4] In some cases, toxic byproducts such as hydrogen cyanide (HCN) and methane (B114726) (CH4) have been detected during pyrolysis.[2]

Experimental Protocols for Characterization

The thermal decomposition of ACVA is typically investigated using a combination of thermoanalytical and spectroscopic techniques.

-

4,4'-azobis(this compound) (recrystallized from methanol)[7]

-

Solvents (e.g., D₂O, DMF-d₇ for NMR studies)[7]

-

Internal standards for quantitative analysis (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt for NMR)[7]

DSC is employed to measure the heat flow associated with the thermal decomposition of ACVA.[2][8]

-

Objective: To determine the enthalpy of decomposition and the onset temperature of the exothermic decomposition process.

-

Methodology:

-

A small, accurately weighed sample of ACVA is placed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[9]

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting thermogram will show an exothermic peak corresponding to the decomposition of ACVA.

-

TGA is used to measure the change in mass of a sample as a function of temperature.[2]

-

Objective: To determine the temperature at which decomposition begins and to quantify the mass loss associated with the release of nitrogen gas and other volatile products.

-

Methodology:

-

A small, accurately weighed sample of ACVA is placed in a TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The TGA curve will show a significant mass loss corresponding to the decomposition of the azo compound.

-

For product analysis, the TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the gaseous products evolved during decomposition.[2]

-

NMR spectroscopy is a powerful tool for studying the kinetics of decomposition and identifying the reaction products in solution.[7]

-

Objective: To monitor the disappearance of ACVA and the appearance of decomposition products over time at a constant temperature.

-

Methodology:

-

A solution of ACVA and an internal standard is prepared in a deuterated solvent (e.g., D₂O or DMF-d₇) in an NMR tube.

-

The solution may be degassed to remove oxygen, which can interfere with radical reactions.[7]

-

The NMR tube is placed in a thermostatted oil bath or the NMR spectrometer's temperature-controlled probe, preheated to the desired decomposition temperature.[7]

-

¹H NMR spectra are acquired at regular intervals.

-

The disappearance of the ACVA signals and the appearance and integration of new signals corresponding to the decomposition products are used to determine the first-order rate constant for the decomposition.

-

Safety Considerations

Azo compounds like ACVA can undergo rapid, exothermic decomposition, especially at elevated temperatures, which can lead to thermal runaway accidents.[2] It is crucial to have a thorough understanding of the thermal stability of ACVA to prevent such incidents. The self-accelerating decomposition temperature (SADT) for a similar azo initiator has been reported, highlighting the importance of controlled storage and handling conditions.[10]

Conclusion

The thermal decomposition of 4,4'-azobis(this compound) is a well-characterized, first-order process that is fundamental to its application as a radical initiator. The decomposition kinetics are influenced by temperature, solvent, and the stereochemistry of the molecule. A comprehensive understanding of the decomposition mechanism and the products formed, as well as the appropriate analytical techniques for characterization, is essential for researchers and professionals working with this versatile compound. Adherence to safety protocols is paramount due to the potential for exothermic decomposition.

References

- 1. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(this compound) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics of thermal decomposition of 4,4′-azobis-(this compound) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 10. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

An In-depth Technical Guide to 4-Cyanopentanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-cyanopentanoic acid and its key derivatives. It covers their chemical and physical properties, synthesis methodologies, and known applications, with a focus on their role in polymer chemistry and potential relevance to drug development.

Core Compound and Derivatives: Physicochemical Properties

This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This unique structure makes it a versatile building block for the synthesis of a variety of derivatives. The properties of the parent acid and some of its most common derivatives are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa (Predicted) |

| This compound[1][2][3] | 23886-52-4 | C₆H₉NO₂ | 127.14 | Not available | Not available | Not available | ~4.0 (estimated) |

| 4,4'-Azobis(this compound) | 2638-94-0 | C₁₂H₁₆N₄O₄ | 280.28 | 118-125 (decomposes) | Not applicable | Soluble in water, methanol | 3.98 ± 0.10 |

| This compound dithiobenzoate | 201611-92-9 | C₁₃H₁₃NO₂S₂ | 279.38 | 94-98 | Not available | Soluble in ethyl acetate (B1210297), chloroform | ~4.1 (estimated for carboxylic acid) |

| Methyl 4-cyanopentanoate[4] | 870532-87-9 | C₇H₁₁NO₂ | 141.17 | Not available | Not available | Not available | Not applicable |

| Ethyl 4-cyanopentanoate[5][6] | 62344-97-2 | C₈H₁₃NO₂ | 155.19 | Not available | Not available | Not available | Not applicable |

| 5-Cyanopentanamide[7] | 2304-58-7 | C₆H₁₀N₂O | 126.16 | 66-67 | 175-195 (at 3 Torr) | Not available | Not applicable |

Note on Basicity: The nitrile group in these compounds is exceptionally weakly basic. The lone pair of electrons on the nitrogen atom resides in an sp hybridized orbital, making them less available for protonation compared to the sp³ hybridized nitrogen in amines. The pKa of a protonated nitrile is typically very low (e.g., around -10 for benzonitrile), indicating that the nitrile group does not exhibit significant basic properties in most chemical environments.

Synthesis and Experimental Protocols

Synthesis of this compound

A biocatalytic route for the synthesis of this compound from 2-methylglutaronitrile (B1199711) has been reported. This method utilizes an immobilized nitrilase enzyme from Acidovorax facilis 72W.

Experimental Protocol: Biocatalytic Synthesis of this compound

-

Enzyme Immobilization: A suspension of Acidovorax facilis 72W cells is mixed with a solution of sodium alginate. This mixture is then added dropwise to a calcium acetate buffer to form beads, thus immobilizing the enzyme.

-

Crosslinking: The alginate beads are treated with glutaraldehyde (B144438) followed by polyethylenimine to crosslink the matrix and improve stability.

-

Hydrolysis: The immobilized enzyme beads are added to an aqueous solution of 2-methylglutaronitrile. The reaction is maintained at a controlled temperature (e.g., 30°C) and pH.

-

Work-up and Isolation: After the reaction is complete, the enzyme beads are removed by filtration. The pH of the product mixture is adjusted to 2.0-2.5 with concentrated HCl. The solution is saturated with sodium chloride, and the this compound is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Synthesis of this compound Derivatives

This derivative is a key Reversible Addition-Fragmentation chain Transfer (RAFT) agent used in controlled radical polymerization. Its synthesis is a multi-step process.[8][9]

Experimental Protocol: Synthesis of this compound Dithiobenzoate [8]

-

Synthesis of Dithiobenzoic Acid (DTBA) Sodium Salt: Sodium methoxide, elemental sulfur, and benzyl (B1604629) chloride are reacted in methanol. The resulting sodium dithiobenzoate is isolated after removal of solvent and precipitation.

-

Oxidation to Di(thiobenzoyl) Disulfide: The sodium dithiobenzoate solution is treated with potassium ferricyanide(III) to yield a red precipitate of di(thiobenzoyl) disulfide, which is then filtered, washed, and dried.

-

Reaction with 4,4'-Azobis(this compound): Di(thiobenzoyl) disulfide and 4,4'-azobis(this compound) are dissolved in ethyl acetate and refluxed.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane eluent to yield this compound dithiobenzoate as a red solid.

Standard esterification methods can be employed. Fischer esterification is a common approach.

Experimental Protocol: Fischer Esterification for Methyl/Ethyl 4-Cyanopentanoate

-

Reaction Setup: this compound is dissolved in an excess of the desired alcohol (methanol or ethanol). A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The excess alcohol is removed by distillation. The residue is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude ester can be further purified by distillation under reduced pressure.

Amides can be prepared from the corresponding carboxylic acid via several methods, including activation of the carboxylic acid followed by reaction with an amine.

Experimental Protocol: Synthesis of 4-Cyanopentanamide

-

Activation: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane). A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is added, along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction with Ammonia (B1221849): The activated acid is then reacted with a source of ammonia, such as an aqueous solution of ammonium (B1175870) hydroxide (B78521) or by bubbling ammonia gas through the solution.

-

Work-up: The reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (if DCC is used). The filtrate is washed with dilute acid and then with water.

-

Purification: The organic layer is dried and the solvent removed. The resulting crude amide can be purified by recrystallization or column chromatography.

Chemical Reactivity and Logical Relationships

The two primary functional groups of this compound and its derivatives, the carboxylic acid and the nitrile, dictate their chemical reactivity.

Biological Properties and Applications in Drug Development

The direct biological or pharmacological activity of this compound and its simple derivatives is not extensively documented in publicly available literature. However, the structural motifs present in these molecules are of interest in drug development.

-

Polymer-Based Drug Delivery: The most significant application of this compound derivatives is in the synthesis of well-defined polymers via RAFT polymerization. These polymers can be designed as carriers for drug delivery systems, where the properties of the polymer (e.g., molecular weight, hydrophilicity, and functionality) can be precisely controlled. The carboxylic acid group of the this compound moiety provides a convenient handle for further functionalization, such as conjugation to drugs or targeting ligands.

-

Pentanoic Acid Derivatives in Medicine: Pentanoic acid (valeric acid) and its derivatives have been investigated for a range of biological activities.[10] For instance, some derivatives have shown potential as anticancer agents.[11][12] The underlying mechanisms for these activities are diverse and depend on the specific substitutions on the pentanoic acid backbone.

-

Cyano-Containing Compounds in Drug Design: The nitrile group, while relatively inert metabolically, can act as a polar group and a hydrogen bond acceptor. In some drug candidates, it is used as a bioisostere for other functional groups.

Currently, there is a lack of specific studies on the signaling pathways directly modulated by this compound or its simple derivatives. Research in this area could uncover novel biological activities. The existing literature primarily supports the use of these compounds as tools in materials science and polymer chemistry, which in turn have significant applications in the biomedical field, particularly in the development of advanced drug delivery platforms. Further screening of this compound and a library of its derivatives against various biological targets could be a fruitful area for future research.

References

- 1. 4-Cyano-4-methylbutanoic acid | C6H9NO2 | CID 9898827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:23886-52-4 | Chemsrc [chemsrc.com]

- 3. This compound|Free Radical Initiator|RUO [benchchem.com]

- 4. Methyl 4-cyanopentanoate | C7H11NO2 | CID 83479098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-cyanopentanoate | C8H13NO2 | CID 14418314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. guidechem.com [guidechem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 4-Cyanopentanoic Acid Dithiobenzoate in RAFT Polymerization

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. The choice of the RAFT agent is crucial for the success of the polymerization. 4-Cyanopentanoic acid dithiobenzoate (CPADB) is a versatile RAFT agent suitable for a wide range of monomers. This document provides detailed protocols for the synthesis, purification, and characterization of CPADB, as well as a general procedure for its application in RAFT polymerization.

Data Presentation

Table 1: Synthesis and Characterization of this compound Dithiobenzoate (CPADB)

| Parameter | Value | Reference |

| Yield | 78% | [1] |